What is the chemical structure of Ampelopsin F
What is the chemical structure of Ampelopsin F
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ampelopsin F is a naturally occurring oligostilbenoid, a class of compounds known for their diverse biological activities. This document provides a comprehensive overview of the chemical structure of Ampelopsin F. It is crucial to distinguish Ampelopsin F from the similarly named flavonoid, Ampelopsin (more commonly known as Dihydromyricetin or DHM), as the available scientific literature is heavily skewed towards the latter, leading to potential confusion. While detailed experimental data and specific signaling pathways for Ampelopsin F are not extensively documented, this guide provides its known chemical properties and discusses the general biological activities and experimental protocols relevant to the oligostilbenoid class of compounds to which it belongs.
Chemical Structure and Properties of Ampelopsin F
Ampelopsin F is a complex polyphenolic compound with a tetracyclic structure. Its systematic IUPAC name is (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol[1]. The molecule is characterized by the presence of multiple hydroxyl groups, which contribute to its antioxidant potential.
Below is a 2D representation of the chemical structure of (+)-Ampelopsin F:
Image Source: PubChem CID 46230189
Table 1: Chemical and Physical Properties of Ampelopsin F [1]
| Property | Value |
| Molecular Formula | C₂₈H₂₂O₆ |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |
| SMILES | C1=CC(=CC=C1[C@H]2[C@H]3C(--INVALID-LINK--C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)O |
| InChI | InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24?,27+,28-/m1/s1 |
| InChIKey | LJHNYAXAPRDORG-WGPYEGLQSA-N |
| CAS Number | 151487-08-0[2] |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
| LogP (XLogP3-AA) | 4.6 |
| Physical Description | Powder[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
Note: The properties listed are for the (+)-Ampelopsin F stereoisomer.
Biological Activities and Research Landscape
A critical point of clarification is the distinction between Ampelopsin F (an oligostilbenoid) and Ampelopsin/Dihydromyricetin (DHM) (a flavonoid). The vast majority of scientific literature referencing "Ampelopsin" investigates the biological activities of DHM. Therefore, attributing the extensive research on DHM's anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects directly to Ampelopsin F is scientifically inaccurate.
Research specifically focused on the biological activities of Ampelopsin F is limited. However, as an oligostilbenoid, it belongs to a class of compounds that are polymers of resveratrol (B1683913) units. Oligostilbenoids, in general, have been reported to possess a range of biological activities, including:
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Antioxidant Activity: Due to the presence of multiple phenolic hydroxyl groups, these compounds are potent radical scavengers.
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Anti-inflammatory Effects: Some oligostilbenoids have been shown to modulate inflammatory pathways.
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Neuroprotective Properties: Resveratrol and its derivatives have been studied for their potential roles in protecting against neurodegenerative diseases.
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Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis are known activities of some stilbenoids.
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Cardiovascular Protection: Some studies suggest that stilbenoids may have beneficial effects on the cardiovascular system.
Further research is required to specifically elucidate and quantify the biological activities of Ampelopsin F.
Experimental Protocols
Given the limited specific research on Ampelopsin F, this section provides a detailed, generalized protocol for a common assay used to evaluate a key potential activity of oligostilbenoids: antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials and Reagents:
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Ampelopsin F
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol (B129727) (or other suitable solvent for Ampelopsin F)
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Ascorbic acid (positive control)
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96-well microplate
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Microplate reader
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of Ampelopsin F in methanol at a concentration of 1 mg/mL.
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Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.
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Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
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Assay Protocol:
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In a 96-well microplate, add 100 µL of various concentrations of Ampelopsin F (e.g., serial dilutions from the stock solution).
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In separate wells, add 100 µL of various concentrations of ascorbic acid to serve as a positive control.
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In a control well, add 100 µL of methanol to serve as the blank.
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To each well, add 100 µL of the DPPH working solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance of each well at 517 nm using a microplate reader.
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Data Analysis:
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The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
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A_control is the absorbance of the DPPH solution without the sample.
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A_sample is the absorbance of the DPPH solution with the sample.
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The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
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Visualization of Structural Relationships
To illustrate the classification of Ampelopsin F, the following diagram shows its position within the broader family of stilbenoids.
Caption: Hierarchical classification of Ampelopsin F as an oligostilbenoid.
Conclusion
Ampelopsin F is a distinct oligostilbenoid whose chemical structure and properties are well-defined. However, there is a significant gap in the scientific literature regarding its specific biological activities, experimental data, and modulation of signaling pathways. This is largely due to the prevalent confusion with the flavonoid Ampelopsin (Dihydromyricetin). Future research should focus on isolating and characterizing the bioactivities of Ampelopsin F to unlock its potential therapeutic applications and to build a more comprehensive understanding of this unique natural product. For now, its potential can be inferred from the broader class of oligostilbenoids, which are known for their antioxidant and other health-promoting properties.
